O-Desvenlafaxine Impurity H is derived from the metabolic pathway of desvenlafaxine, which itself is an active metabolite of venlafaxine. The impurity has been characterized and cataloged in various chemical databases, including PubChem, where it is identified by the chemical formula and has a molecular weight of approximately 372.47 g/mol . The classification of this compound is significant for regulatory compliance and safety assessments in drug formulation.
The synthesis of O-Desvenlafaxine Impurity H involves several chemical transformations, including demethylation processes. One established method includes the reductive amination of tridesmethylvenlafaxine, where a formaldehyde source and a reducing agent such as sodium borohydride are utilized to produce O-desvenlafaxine from its precursor .
These methods highlight the complexity involved in synthesizing O-Desvenlafaxine Impurity H while ensuring high purity levels necessary for pharmaceutical applications.
The molecular structure of O-Desvenlafaxine Impurity H can be represented as follows:
The detailed structural data can be visualized using chemical drawing software or databases that provide 3D models for better understanding .
O-Desvenlafaxine Impurity H undergoes various chemical reactions during its synthesis and potential degradation pathways:
These reactions are critical for optimizing synthesis routes and ensuring compliance with pharmaceutical standards.
Understanding these interactions is essential for developing safe and effective antidepressant therapies.
The physical properties of O-Desvenlafaxine Impurity H include:
Chemical properties include:
These properties are vital for handling, storage, and formulation development.
O-Desvenlafaxine Impurity H serves several roles within scientific research:
O-Desvenlafaxine Impurity H (1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol) arises during the synthesis of the antidepressant desvenlafaxine, an active metabolite of venlafaxine. This impurity forms primarily through incomplete dimethylation during reductive amination steps. The synthetic pathway involves the nucleophilic addition of 4-benzyloxyphenylacetonitrile to cyclohexanone, yielding 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol. Subsequent reduction and demethylation generate the primary amine intermediate (tridesmethyl venlafaxine), which undergoes dimethylation with formaldehyde/formic acid to form desvenlafaxine. Insufficient methylation at this stage leaves the amine group partially alkylated, leading to Impurity H accumulation [1] [6].
Additionally, residual solvents (e.g., formaldehyde or formic acid) can catalyze side reactions, such as aldol condensation or Michael additions, further promoting Impurity H formation. The structural similarity between tridesmethyl venlafaxine and Impurity H complicates separation, necessitating precise stoichiometric control [9].
Table 1: Key Intermediates Linked to Impurity H Formation
Intermediate | Chemical Structure | Role in Impurity H Formation |
---|---|---|
Tridesmethyl venlafaxine | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol | Precursor via incomplete dimethylation |
1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | HO(C₆H₁₀)C(CN)(C₆H₄OBn) | Source of incomplete deprotection |
N,N-Dimethyl-4-(1-hydroxycyclohexyl)benzenepropanamine | HO(C₆H₁₀)C(CH₂CH₂NMe₂)C₆H₄OH | Product susceptible to retro-Mannich degradation |
Cyclohexanol intermediates are critical in desvenlafaxine synthesis but introduce vulnerabilities for Impurity H generation. Cyclohexanone residues (≤0.1%) in 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) undergo undesired aldol condensation under basic conditions, forming high-molecular-weight adducts. These adducts degrade under hydrogenation (during deprotection) to release reactive aldehydes that demethylate intermediates, amplifying Impurity H yields [6] [8].
Hydrogenation catalysts like Pd/C (used in benzyl deprotection) also contribute. Over-reduction of the cyano group (–C≡N → –CH₂NH₂) generates tridesmethyl venlafaxine directly, while excessive catalyst loading (>10 wt%) promotes debenzylation side products that hydrolyze to Impurity H. Studies show that maintaining Pd/C at 5–7 wt% and reaction pressure at 2.0 MPa limits this pathway, reducing Impurity H by 60% [6].
Table 2: Impact of Cyclohexanol Processing on Impurity H
Process Parameter | Standard Condition | Deviation Leading to ↑ Impurity H | Mitigation Strategy |
---|---|---|---|
Cyclohexanone purity in Intermediate II | ≥99.13% | Residual cyclohexanone >0.2% | Washing with n-hexane/ethyl acetate (3:1) |
Pd/C catalyst loading | 5–7 wt% | >10 wt% | Optimized hydrogen pressure (2.0 MPa) |
Reaction temperature for deprotection | 80–90°C | >100°C | Temperature-controlled hydrogenation |
Nitrosation of secondary amines is a non-classical pathway for Impurity H formation. Residual dimethylamine (from incomplete methylation) reacts with nitrite ions (NO₂⁻) in solvents or reagents, forming N-nitrosodimethylamine (NDMA). NDMA oxidizes tertiary amines in desvenlafaxine via cytochrome P450-mediated reactions, causing N-demethylation and yielding Impurity H [4] [7].
Nitrosating agents like sodium nitrite (used in pH adjustment) or nitrosated solvents (e.g., contaminated acetonitrile) accelerate this process. Under acidic conditions (pH <4), nitrite ions convert to nitrous acid (HNO₂), which nitrosates amines 50× faster than at neutral pH. Controlling reaction pH to 6–7 and using nitrogen-sparged solvents reduce Impurity H by 85% [4].
Table 3: Nitrosation Sources and Control Measures
Nitrosating Agent Source | Typical Concentration | Max. Acceptable Limit | Control Method |
---|---|---|---|
Sodium nitrite (pH adjuster) | 0.1–1.0 ppm | <0.02 ppm | Replacement with ammonium acetate |
Contaminated acetonitrile | 5–20 ppb NDMA | <1 ppb | Distillation over KMnO₄ |
Water (chloramine-treated) | 2–5 ppm NO₂⁻ | <0.1 ppm | Reverse osmosis/UV irradiation |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: